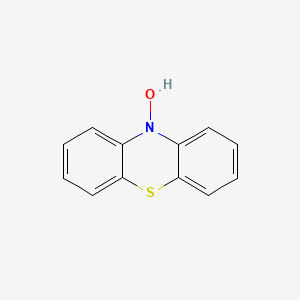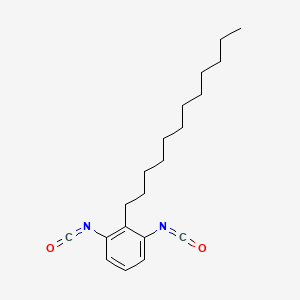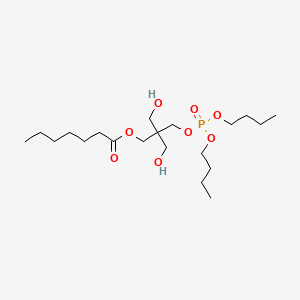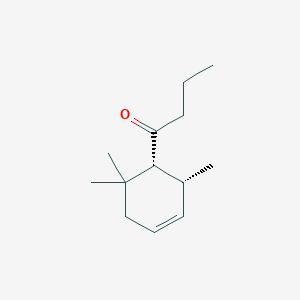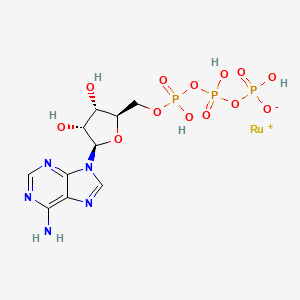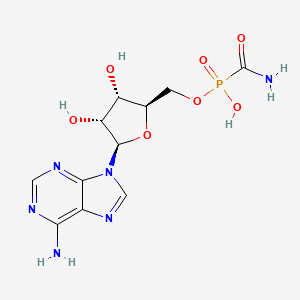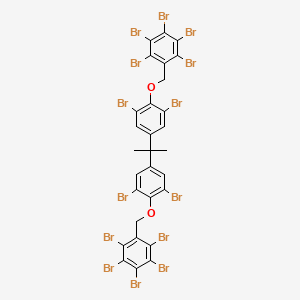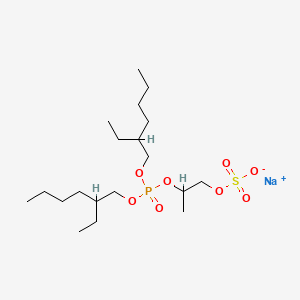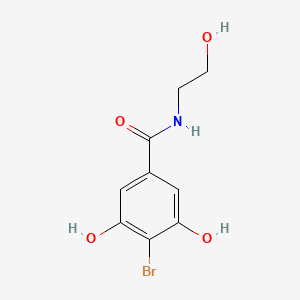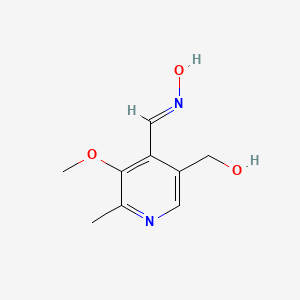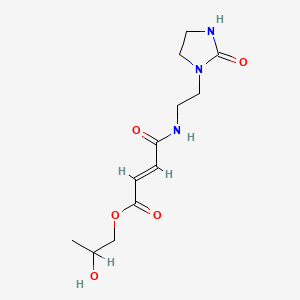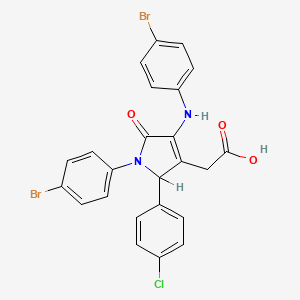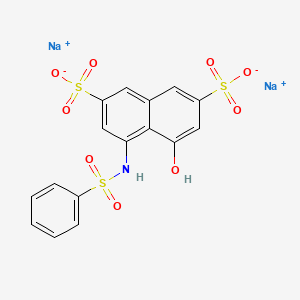
Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate is a chemical compound known for its applications in various scientific fields. It is characterized by its complex structure, which includes a naphthalene core substituted with hydroxy, phenylsulphonyl, and amino groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate typically involves multi-step organic reactions. The process begins with the sulphonation of naphthalene, followed by the introduction of hydroxy and amino groups. The phenylsulphonyl group is then added through a sulphonylation reaction. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The sulphonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications.
Scientific Research Applications
Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a precursor for synthesizing complex organic molecules.
Biology: It is used in staining techniques for visualizing cellular structures.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate involves its interaction with specific molecular targets. The hydroxy and amino groups facilitate binding to proteins and enzymes, modulating their activity. The phenylsulphonyl group enhances the compound’s stability and solubility, allowing it to effectively participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-amino-5-hydroxy-2,7-naphthalenedisulphonate
- Disodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)sulphonyl)phenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
Uniqueness
Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
83763-42-2 |
|---|---|
Molecular Formula |
C16H11NNa2O9S3 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
disodium;4-(benzenesulfonamido)-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13NO9S3.2Na/c18-15-9-13(29(24,25)26)7-10-6-12(28(21,22)23)8-14(16(10)15)17-27(19,20)11-4-2-1-3-5-11;;/h1-9,17-18H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
OKMVORVXDDPPRA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


